![molecular formula C19H21NO B2832647 3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one CAS No. 125032-53-3](/img/structure/B2832647.png)
3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one
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Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with tert-butylamine, a simple organic compound that can act as a base and nucleophile . For instance, the synthesis of N-tert-butyl amides can be achieved via the reaction of tert-butyl amines with benzoic acid or its derivatives .Chemical Reactions Analysis
Tert-butylamine, a related compound, is known to react with acids to form salts and water in an exothermic reaction . It can also react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .Scientific Research Applications
Antiviral Activity
- The compound has been identified as a noncovalent inhibitor of the severe acute respiratory syndrome (SARS) main protease (3CLpro), showing good enzyme and antiviral inhibitory activity. This is particularly significant for the development of treatments against coronavirus-related illnesses (Jacobs et al., 2013).
Photocatalytic Degradation
- It has been used in the study of photocatalytic degradation of pharmaceutical agents, specifically salbutamol, using titanium dioxide as a photocatalyst. This research is vital for understanding environmental impacts and degradation pathways of pharmaceutical contaminants (Sakkas et al., 2007).
Synthesis of 2-Amino-4H-Pyrans
- The compound has applications in the synthesis of 2-Amino-4H-pyrans, which are important for their biological activity and use as intermediates in organic synthesis. This is crucial for developing new pharmacologically active compounds (Zonouzi et al., 2006).
Molecular Docking Studies
- Molecular docking studies have been conducted on similar compounds for their potential as adrenaline uptake inhibitors. This research is significant for drug discovery, especially in developing treatments for disorders related to the central nervous system (Sevvanthi et al., 2018).
Synthesis of 2-(Trifluoromethyl)quinolines
- It has been used in the synthesis of 2-(Trifluoromethyl)quinolines, demonstrating a novel mode of isomerization and cyclization. This has implications in organic synthesis, contributing to the development of new chemical compounds (Keller & Schlosser, 1996).
Drug Development Studies
- The compound has been involved in the development of various drugs, as evidenced by molecular docking studies and synthesis research. This includes potential applications in treatments for diseases like cancer and overactive detrusor, showcasing its versatility in medicinal chemistry (da Silva et al., 2020; Take et al., 1996).
properties
IUPAC Name |
(Z)-3-(tert-butylamino)-1,3-diphenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-19(2,3)20-17(15-10-6-4-7-11-15)14-18(21)16-12-8-5-9-13-16/h4-14,20H,1-3H3/b17-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUNWNQROCKPJK-VKAVYKQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N/C(=C\C(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one |
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